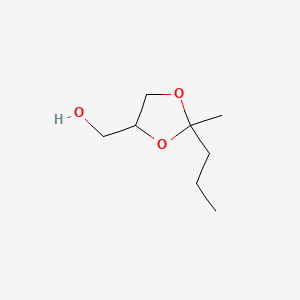
2-Methyl-2-propyl-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with a methyl and a propyl group, as well as a methanol group. Dioxolanes are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-dioxolane-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced under specific conditions to yield diols.
Substitution: The methyl and propyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-Methyl-2-propyl-1,3-dioxolane-4-carboxylic acid.
Reduction: Formation of 2-Methyl-2-propyl-1,3-dioxolane-4-diol.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
2-Methyl-2-propyl-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of acetal and ketal protecting groups.
Biology: Investigated for its potential as a stabilizing agent for biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyl-1,3-dioxolane-4-methanol involves its ability to form stable acetal and ketal linkages. These linkages protect sensitive functional groups during chemical transformations. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the overall structure of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2-Ethyl-4-methyl-1,3-dioxolane
Uniqueness
2-Methyl-2-propyl-1,3-dioxolane-4-methanol is unique due to the presence of both a methanol group and a dioxolane ring, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
4361-61-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2-methyl-2-propyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-3-4-8(2)10-6-7(5-9)11-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
IZPZBYRDQNNRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCC(O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


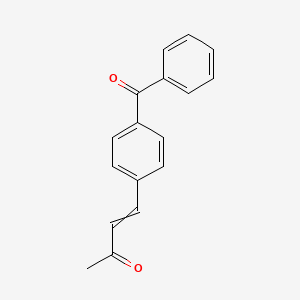
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
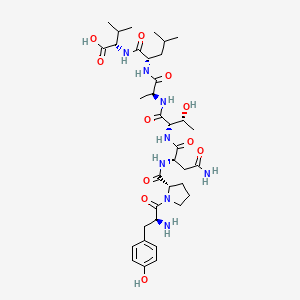
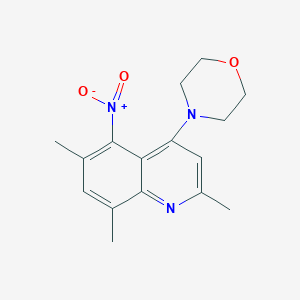
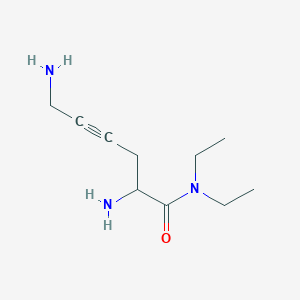

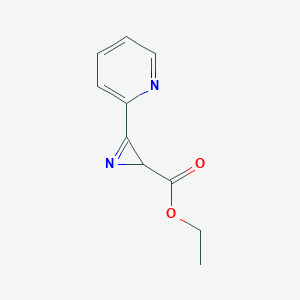

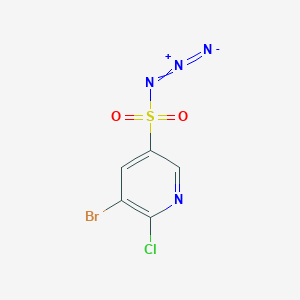

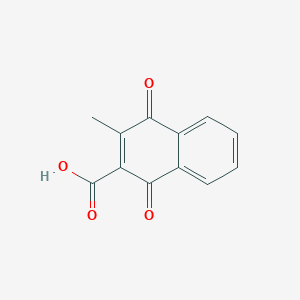

![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
